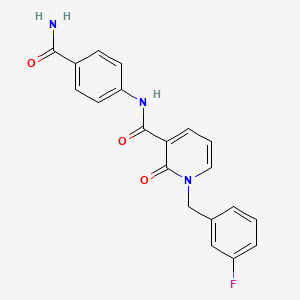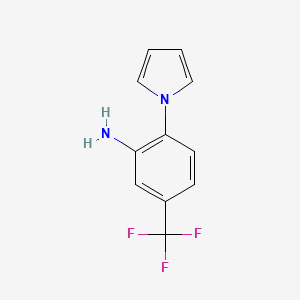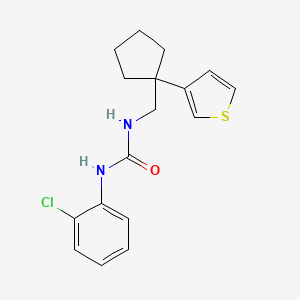![molecular formula C21H20F3N3O2S B2581931 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 255865-22-6](/img/structure/B2581931.png)
2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The chemical compound of interest is related to a class of compounds known for their diverse biological activities. Research has shown that similar quinazolinone derivatives exhibit significant antipyretic and anti-inflammatory activities. For instance, the synthesis and investigation of triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties have demonstrated notable antipyretic and anti-inflammatory effects. This suggests potential therapeutic applications of these compounds in treating fever and inflammation-related conditions (Ghorab, Ismail, & Abdalla, 2010).
Analgesic and Anti-inflammatory Potential
Another aspect of research on quinazolinone derivatives includes their exploration for analgesic and anti-inflammatory properties. A variety of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these compounds, specific derivatives demonstrated potent analgesic and anti-inflammatory activities, suggesting their potential for pain and inflammation management. Notably, these compounds exhibited mild ulcerogenic potential compared to traditional NSAIDs like aspirin, indicating a possibly safer profile for gastrointestinal health (Alagarsamy et al., 2015).
Antimicrobial Activity
Research into the antimicrobial properties of quinazolinone derivatives has also been conducted. A new series of thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds were found to inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans, showcasing their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Structural and Inclusion Properties
Further studies have delved into the structural aspects of amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their ability to form gels and crystalline salts. Such research provides insights into the physical and chemical properties of these compounds, which could be relevant for their formulation and application in various scientific and pharmaceutical contexts (Karmakar, Sarma, & Baruah, 2007).
Mecanismo De Acción
Target of Action
The compound contains a quinazolinone moiety, which is a common structural motif in a variety of pharmacologically active compounds. Quinazolinones and their derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the broad range of activities associated with quinazolinones, it could potentially impact a variety of pathways .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the potential activities associated with quinazolinones, the effects could range from altering cell growth (as in anticancer activity) to reducing inflammation or fighting off microbial infections .
Propiedades
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-13(2)11-27-19(29)16-8-3-4-9-17(16)26-20(27)30-12-18(28)25-15-7-5-6-14(10-15)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJUFWCDVWASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)
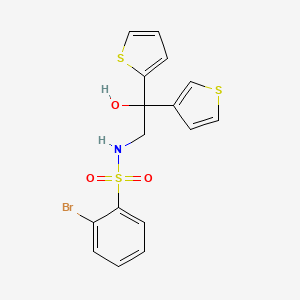
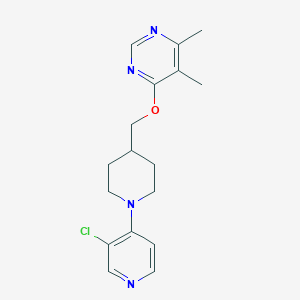
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
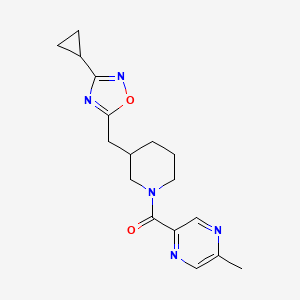
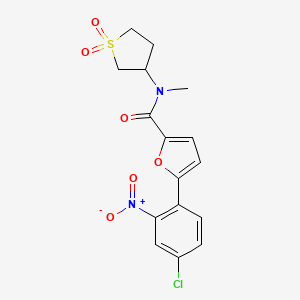
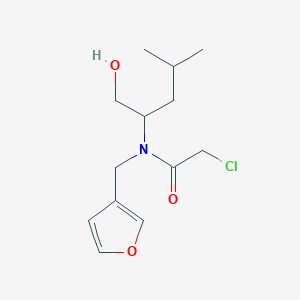
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)

